1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Physicochemical properties Molecular weight Topological polar surface area

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (CAS 1876473-44-7) delivers boron functionality exclusively at the pyrazole 5-position—a regiospecificity critical for defined molecular growth vectors. The N-oxetanyl group imparts conformational constraint and polarity modulation essential for kinase and PPI targets. Unlike 4-boronic acid regioisomers or N-alkyl analogs, this compound ensures precise SAR exploration of oxetane bioisostere effects on potency and metabolic stability. Specifications: solid, C12H19BN2O3, MW 250.10. Shipped ambient; not a controlled substance. For R&D use only.

Molecular Formula C12H19BN2O3
Molecular Weight 250.10
CAS No. 1876473-44-7
Cat. No. B3022044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
CAS1876473-44-7
Molecular FormulaC12H19BN2O3
Molecular Weight250.10
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3
InChIInChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3
InChIKeyVHNCSHVEKCWKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (CAS 1876473-44-7): Sourcing and Chemical Profile


1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (CAS 1876473-44-7) is an organoboron reagent classified as a pyrazole boronic ester [1]. Its molecular formula is C12H19BN2O3 with a molecular weight of 250.10 g/mol [1]. The compound is a solid at room temperature and is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to construct complex molecules for pharmaceutical and agrochemical research [1]. It is available from commercial suppliers for early discovery research .

The Procurement Risk of Using 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester Alternatives


A scientific user cannot assume that any pyrazole boronic ester will be an acceptable substitute for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. The substitution pattern on the pyrazole core and the nature of the N-1 substituent are critical variables that directly impact the physical properties, reactivity, and final molecular architecture of the target compound. Even closely related isomers, such as the 4-boronic acid regioisomer (CAS 1339890-99-1), introduce the boron functionality at a different position, leading to different vectors of molecular growth [1]. Similarly, an N-methyl analog would lack the unique conformational constraints and polarity imparted by the oxetane ring. Uncontrolled substitution introduces significant risk of failed coupling reactions, altered physicochemical properties of the final drug candidate, and costly delays in the discovery timeline [2].

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester: Evidence-Based Selection Guide


Molecular Properties: Target Compound vs. Common N-Methyl Analog

The presence of the oxetane ring in 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester significantly alters key physicochemical properties compared to the more common 1-methyl-4-pyrazoleboronic acid pinacol ester analog. Specifically, the target compound has a higher molecular weight and a larger topological polar surface area (TPSA), which are critical parameters for drug-likeness and bioavailability [1].

Physicochemical properties Molecular weight Topological polar surface area

Regioisomeric Differentiation: 5-Boronic Ester vs. 4-Boronic Ester Analogs

The target compound is the 5-boronic ester regioisomer (boron at the 5-position of the pyrazole ring). This is distinct from the 4-boronic ester regioisomer (CAS 1339890-99-1), which is the subject of a dedicated synthesis patent to address issues of uneconomical raw materials and low yield in its production [1]. The choice between the 5- and 4-isomers is non-trivial, as it dictates the position of the new C-C bond formed in a Suzuki coupling, leading to entirely different chemical series.

Regioselective synthesis Suzuki coupling Isomeric purity

Conformational and Electronic Impact of the Oxetane Ring

The oxetane ring on the N-1 position of the pyrazole imparts unique conformational and electronic properties not found in simple N-alkyl analogs. The ring's geometry and the electron-withdrawing effect of the oxygen atom can influence the reactivity of the boronic ester in cross-coupling reactions and the metabolic stability of the final products . While no direct head-to-head coupling yield comparison is available in permissible sources, the literature establishes oxetane as a valuable bioisostere for modulating drug properties [1].

Oxetane Conformational restriction Metabolic stability

Key Application Scenarios for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester


Synthesis of Oxetane-Containing Drug Candidates via Suzuki-Miyaura Coupling

This compound is specifically selected as a boron reagent for Suzuki-Miyaura cross-coupling reactions to install an N-oxetanyl pyrazole moiety into a larger molecule [1]. This is a critical step in medicinal chemistry programs exploring oxetane as a bioisostere to improve the drug-like properties of lead compounds. The 5-boronic ester substitution pattern directs the new C-C bond to the 5-position of the pyrazole, offering a specific growth vector for the molecule.

Exploration of Conformationally Restricted Chemical Space

Researchers utilize this building block to introduce both a rigid oxetane ring and a pyrazole scaffold into their target molecules [2]. The unique combination of these two features is valuable for exploring under-represented areas of chemical space, particularly in projects targeting challenging protein-protein interactions or kinases where conformational control is paramount.

Structure-Activity Relationship (SAR) Studies for Pyrazole-Based Inhibitors

In SAR campaigns, this compound serves as a specific tool to probe the effect of an N-oxetanyl group on biological activity and physicochemical properties. By comparing the resulting coupled products with those derived from analogous N-alkyl pyrazole boronic esters, medicinal chemists can deconvolute the contribution of the oxetane ring to potency, selectivity, and metabolic stability.

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